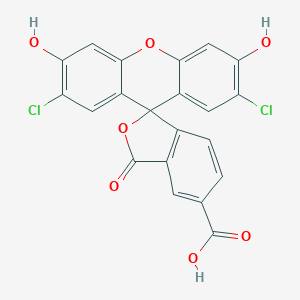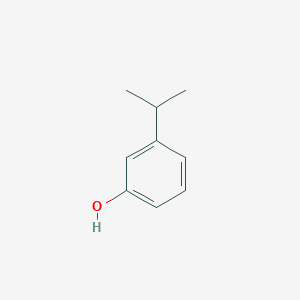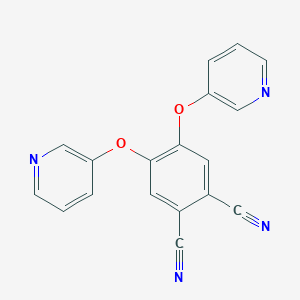![molecular formula C29H27Cl2NO B134312 2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol CAS No. 880769-28-8](/img/structure/B134312.png)
2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol" is a synthetic molecule that appears to be related to a class of compounds with various biological activities, including antimicrobial and antimalarial properties. The structure suggests it contains a chloroquinoline moiety, which is a common feature in antimalarial drugs, as well as a chlorinated biphenyl system, which could be indicative of its potential for interaction with biological targets.
Synthesis Analysis
The synthesis of related chloroquinoline compounds has been reported using various methods. For instance, a microwave-assisted synthesis approach has been employed to create 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones, which demonstrated antimicrobial activities . Another study described the synthesis of related compounds through a series of chemical reactions including condensation, Grignard reaction, hydroxyl protection, hydroxymethyl reaction, halogenation reaction, and another condensation reaction, achieving an overall yield of 47.5% . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of chloroquinoline compounds can be complex, with potential for various stereoisomers. For example, the synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase has been reported, which is a chiral intermediate in the synthesis of antidepressant drugs . The molecular geometry and electronic structure of such compounds can be studied using techniques like X-ray crystallography and density functional theory (DFT) .
Chemical Reactions Analysis
Chloroquinoline compounds can undergo a variety of chemical reactions. For instance, chlorination, bromination, and condensation reactions have been studied on related quinoline derivatives . The presence of the chloroquinoline moiety in the compound suggests that it could participate in similar reactions, which could be used to further modify the compound or to synthesize analogs with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline compounds can be influenced by their molecular structure. For example, the nonlinear optical absorption of some quinoline derivatives has been studied, indicating potential applications in optical limiting . The crystal packing, spectral features, and weak interactions of such compounds can be analyzed through experimental and computational methods, which can provide insights into their stability and reactivity . Additionally, the antifungal properties of related compounds have been evaluated, suggesting that the compound may also possess similar properties .
科学研究应用
Synthesis and Structural Analysis
Synthesis Techniques : Innovative synthesis methods have been developed for related compounds, demonstrating the diverse synthetic routes available for constructing complex molecules with potential biological activities. For example, a study focused on the synthesis of related compounds using acylation, cyclization, Schmidt rearrangement, and substitution reactions, highlighting the compound's confirmed structure through NMR, MS, elemental analysis, and X-ray techniques (Wei Deng-che, 2013).
Enantiomer Activity : Research into the enantiomers of a closely related leukotriene D4 antagonist revealed that both enantiomers exhibit biological activity, with one showing slightly more intrinsic activity at the LTD4 receptor in vitro. This indicates the importance of stereochemistry in the biological activity of such compounds (J. Gauthier et al., 1990).
Biological Applications and Potential
Antimicrobial Activities : New derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds showing good activity against specific microbial strains compared with standard drugs have been identified, suggesting potential applications in treating microbial infections (N. Patel, A. R. Shaikh, 2011).
Antimalarial Activity : A series of compounds related to the chemical structure has been prepared and evaluated for antimalarial activity, demonstrating the potential of these molecules as antimalarial agents. The study indicates that certain structural features correlate with increasing antimalarial potency, encouraging further investigation into their use as antimalarial drugs (L. M. Werbel et al., 1986).
Leukotriene D4 Receptor Antagonists : Detailed structure-activity studies led to the discovery of potent and orally active leukotriene D4 receptor antagonists. This research underscores the therapeutic potential of these compounds in treating conditions mediated by LTD4, such as asthma and allergic rhinitis (R. Zamboni et al., 1992).
属性
IUPAC Name |
2-[2-[(3S)-3-chloro-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]phenyl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27Cl2NO/c1-29(2,33)26-9-4-3-7-21(26)13-17-27(31)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-28(22)32-25/h3-12,14-16,18-19,27,33H,13,17H2,1-2H3/b15-10+/t27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNRAWNADFMASI-ZOYLIWTNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol | |
CAS RN |
880769-28-8 |
Source


|
| Record name | Montelukast chloro alcohol impurity | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880769288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONTELUKAST CHLORO ALCOHOL IMPURITY | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKV33TYL3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)
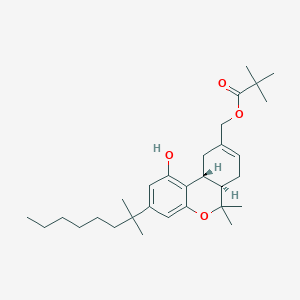

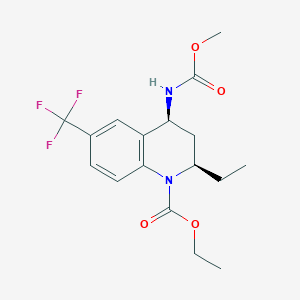
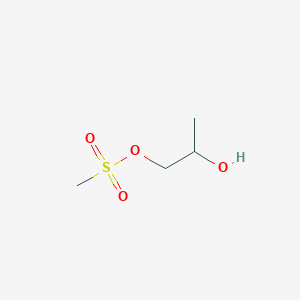
![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)
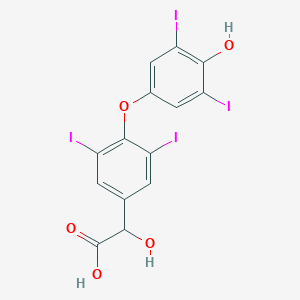
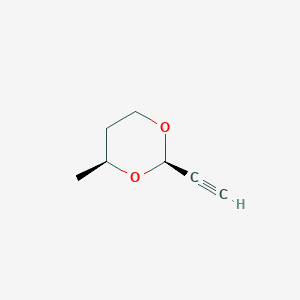
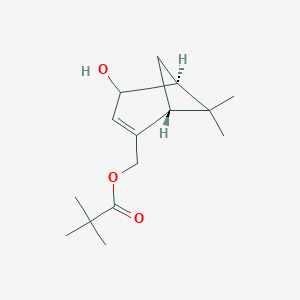
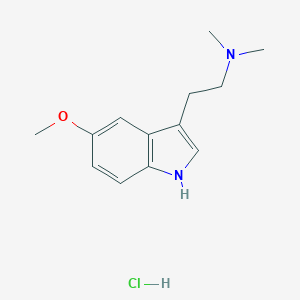
![(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B134264.png)
